molecular formula C13H9NO2 B11893136 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile

Cat. No.: B11893136
M. Wt: 211.22 g/mol
InChI Key: YUKRLNZZPVSLGJ-UHFFFAOYSA-N
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Description

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde, a series of reactions involving nucleophilic attack and ring closure can yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. For instance, the compound might interact with enzymes or receptors, altering their activity and thereby affecting metabolic processes .

Comparison with Similar Compounds

  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
  • 3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol

Comparison: Compared to these similar compounds, 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is unique due to its specific carbonitrile functional group, which can impart distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2,3-dihydrobenzo[g][1,4]benzodioxine-6-carbonitrile

InChI

InChI=1S/C13H9NO2/c14-8-10-3-1-2-9-6-12-13(7-11(9)10)16-5-4-15-12/h1-3,6-7H,4-5H2

InChI Key

YUKRLNZZPVSLGJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C=CC=C(C3=C2)C#N

Origin of Product

United States

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